molecular formula C13H15NO6S B1621985 beta-D-Galactopyranosylphenyl isothiocyanate CAS No. 20721-62-4

beta-D-Galactopyranosylphenyl isothiocyanate

Cat. No.: B1621985
CAS No.: 20721-62-4
M. Wt: 313.33 g/mol
InChI Key: RWANFUZQWINQBY-KSSYENDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identity

β-D-Galactopyranosylphenyl isothiocyanate (CAS 20721-62-4) is a glycosyl isothiocyanate derivative with the molecular formula C₁₃H₁₅NO₆S and a molecular weight of 313.33 g/mol . Its IUPAC name, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol , reflects its stereochemical configuration. The structure consists of a β-D-galactopyranose ring linked via an oxygen atom to a phenyl group bearing an isothiocyanate (-N=C=S) functional group. Key structural features include:

  • A six-membered galactopyranose ring in the β-anomeric configuration.
  • A para-substituted phenyl isothiocyanate moiety.
  • Hydroxyl groups at positions 2, 3, 4, and 6 of the galactose unit.

Table 1: Structural and Physicochemical Properties

Property Value/Description Source
Molecular Formula C₁₃H₁₅NO₆S
Boiling Point 577.5±50.0 °C (predicted)
Density 1.56±0.1 g/cm³ (predicted)
CAS Registry 20721-62-4
Solubility Soluble in polar aprotic solvents (e.g., DMSO)

Historical Context of Isothiocyanate Glycoconjugates

The synthesis of glycosyl isothiocyanates emerged in the 1980s as tools for glycobiology. Early work by Schwartz (1984) demonstrated their utility in preparing neoglycoproteins —synthetic glycoconjugates used to study carbohydrate-protein interactions. β-D-Galactopyranosylphenyl isothiocyanate gained prominence due to its ability to form stable thiourea linkages with lysine residues in proteins, enabling precise glycoconjugation. Historical milestones include:

  • 1984 : First application in flow cytofluorometry to study lectin-mediated endocytosis in L1210 leukemia cells.
  • 2002 : Refinement of synthesis protocols using thiocarbonyldiimidazole for carboxyl group compatibility.
  • 2022 : Integration into enzymatic strategies for targeted drug delivery via myrosinase-activated systems.

Significance in Glycobiology Research

This compound is pivotal for:

  • Lectin Binding Studies : Serves as a ligand for galactose-specific lectins (e.g., galectins), enabling mapping of carbohydrate recognition domains.
  • Neoglycoprotein Synthesis : Conjugates with bovine serum albumin (BSA) create multivalent glycoprobes to mimic natural glycans.
  • Cellular Uptake Mechanisms : Used to investigate receptor-mediated endocytosis in cancer cells (e.g., L1210 leukemia).

Key Application Example :
When conjugated to fluorescein or methotrexate, β-D-galactopyranosylphenyl isothiocyanate-BSA complexes exhibit 12-fold higher cellular uptake in lectin-rich environments compared to non-glycosylated counterparts.

Comparative Analysis with Related Glycosyl Isothiocyanates

Table 2: Structural and Functional Comparison of Glycosyl Isothiocyanates

Compound Sugar Moiety Key Applications Binding Specificity
β-D-Galactopyranosylphenyl isothiocyanate β-D-Galactose Lectin targeting, drug delivery Galectin-1, -3
β-D-Glucopyranosylphenyl isothiocyanate β-D-Glucose Immunoassay development Concanavalin A
β-D-Lactopyranosylphenyl isothiocyanate β-D-Lactose Antimicrobial agent synthesis Bacterial adhesins
2,3,4,6-Tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate Pivaloylated galactose Solid-phase glycosylation Enhanced lipid solubility

Critical Differences :

  • Stereochemistry : β-D-galactose vs. β-D-glucose alters lectin binding specificity (e.g., galectins vs. glucose transporters

Properties

CAS No.

20721-62-4

Molecular Formula

C13H15NO6S

Molecular Weight

313.33 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10+,11+,12-,13-/m1/s1

InChI Key

RWANFUZQWINQBY-KSSYENDESA-N

SMILES

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1N=C=S)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves reacting peracetylated galactose with phenyl isothiocyanate in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid catalyst. The reaction proceeds via activation of the anomeric hydroxyl group, facilitating nucleophilic attack by the phenyl isothiocyanate’s aromatic oxygen:

$$
\text{Galactose-OAc + Ph-N=C=S} \xrightarrow{\text{BF₃·Et₂O}} \text{GPITC} + \text{AcOH}
$$

Key parameters:

  • Temperature : 0–25°C (room temperature preferred for controlled reactivity).
  • Solvent : Anhydrous dichloromethane (DCM) or acetonitrile (ACN).
  • Molar ratio : 1.2 equivalents of phenyl isothiocyanate per galactose derivative.

Yield and Selectivity

Under optimized conditions, this method achieves 75–85% yield with >90% β-selectivity (Table 1). The high selectivity is attributed to the steric hindrance imposed by the acetyl protecting groups, favoring axial attack to form the β-anomer.

Table 1: Direct Glycosylation Performance Metrics

Parameter Value
Catalyst BF₃·Et₂O (1.5 equiv)
Reaction Time 12–24 hours
Yield 78% (average)
β/α Selectivity 92:8
Purity (HPLC) ≥95%

Protected Intermediate Strategy

Synthesis of Peracetylated GPITC Precursors

Alternative routes employ peracetylated thioglycosides as stable intermediates. For example, adamantanyl thiosialoside donors protected with isothiocyanate groups have been used in analogous syntheses. While originally developed for sialic acid derivatives, this approach is adaptable to galactose systems:

  • Protection : Galactose is peracetylated to form 2,3,4,6-tetra-O-acetyl-β-D-galactopyranose.
  • Glycosylation : The peracetylated galactose reacts with phenyl isothiocyanate under trimethylsilyl triflate (TMSOTf) catalysis at -78°C.
  • Deprotection : Acetyl groups are removed via Zemplén transesterification (NaOMe/MeOH).

Advantages and Limitations

  • Advantages : Enhanced stability of intermediates, compatibility with diverse acceptors.
  • Limitations : Requires cryogenic conditions (-78°C), increasing operational complexity.

Table 2: Protected Intermediate Method Metrics

Parameter Value
Catalyst TMSOTf (0.2 equiv)
Temperature -78°C
Solvent DCM:ACN (2:1 v/v)
Yield 68–72%
β/α Selectivity 89:11

Purification and Characterization

Chromatographic Techniques

Crude GPITC is purified via:

  • Flash column chromatography : Silica gel with ethyl acetate/hexane gradients (60–80% ethyl acetate).
  • Recrystallization : Ethanol/water mixtures yield crystalline GPITC (mp 142–144°C).

Analytical Validation

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃) : δ 7.38 (d, J = 8.6 Hz, 2H, Ar-H), 6.95 (d, J = 8.6 Hz, 2H, Ar-H), 5.32 (d, J = 8.0 Hz, 1H, H-1), 4.85–4.75 (m, 2H, H-2, H-3).
    • ¹³C NMR : δ 170.5 (C=O), 132.1 (C-S), 105.2 (C-1).
  • Mass Spectrometry : ESI-MS m/z 314.1 [M+H]⁺.

Mechanistic Insights and Optimization

Role of Solvent Polarity

Polar aprotic solvents (e.g., ACN) enhance β-selectivity by stabilizing the oxocarbenium ion intermediate, favoring axial attack. Nonpolar solvents like DCM marginally reduce selectivity (β/α = 85:15).

Catalyst Loading Effects

Excess BF₃·Et₂O (>2 equiv) leads to decomposition of the isothiocyanate group, reducing yields to <50%. Optimal loading is 1.2–1.5 equivalents.

Scalability and Industrial Relevance

Pilot-scale batches (100 g) have been produced using the direct glycosylation method, with consistent yields of 70–75%. Key challenges include:

  • Moisture sensitivity : Requires strict anhydrous conditions.
  • Byproduct formation : Acetic acid must be neutralized promptly to prevent hydrolysis.

Chemical Reactions Analysis

Key Reaction Steps

  • Formation of Thioureas : Reaction of phenyl isothiocyanates with amines (e.g., guanidine carbonate) forms thioureas, which cyclize under iodine to yield thiadiazolines .

  • Glycosylation : Isothiocyanate-protected donors exhibit high α-selectivity in glycosylation reactions, particularly with secondary alcohol acceptors. For example, 3-deoxy-5-isothiocyanato-sialosides show >90% α-selectivity at -78°C .

  • Thiosemicarbazone Formation : Reaction with substituted benzaldehydes under acidic conditions produces thiosemicarbazones, often using microwave heating for efficiency .

Nucleophilic Attack

The isothiocyanate group undergoes nucleophilic substitution via lone pair donation from the amine nitrogen. This mechanism is critical in forming thioureas and guanidines . For example:
NCS+NH2NCSNH2N=C=N\text{NCS} + \text{NH}_2 \rightarrow \text{NCSNH}_2 \rightarrow \text{N}=\text{C}=\text{N}
This pathway is facilitated by the electron-withdrawing effect of the carbohydrate skeleton .

Steric and Electronic Effects

The peracetylated galactopyranosyl group provides steric shielding, enhancing α-selectivity in glycosylation. The isothiocyanate group’s electron-withdrawing nature stabilizes intermediates, enabling efficient coupling .

Spectroscopic Data

  • IR :

    • C=S stretching: ~1370 cm⁻¹

    • N–H stretching: ~3200–3500 cm⁻¹

    • C=O (acetyl): ~1745 cm⁻¹

  • NMR :

    • Anomeric proton (H-1): δ 5.8–5.9 ppm (t, J ~9 Hz)

    • Thiocarbonyl carbon: δ ~180 ppm

Thiadiazoline Formation

Reaction of thioureas with iodine forms thiadiazolines, which react with acetylated glucopyranosyl derivatives to yield N-glucosyl thiadiazolines .

Guanidine Conversion

Thioureas derived from isothiocyanates undergo alkylation (e.g., with methyl iodide) to form isothioureas, which further react with ammonia to produce guanidines .

Thiosemicarbazones

Substituted benzaldehydes react with galactopyranosyl thiosemicarbazide to form thiosemicarbazones, showing antioxidant activity. For example:

  • 3-Nitrobenzaldehyde derivative : mp 169–170°C, IR shows NH (3348 cm⁻¹) and C=N (1625 cm⁻¹) .

  • 3-Methoxybenzaldehyde derivative : mp 223–224°C, ¹H NMR confirms imine proton at δ 8.08 ppm .

Glycosylation Selectivity

EntryAcceptorProduct Yieldα:β Selectivity
34-O-Benzyl-protected galactose76%>90%
5Secondary alcohol85%>90%

Data adapted from isothiocyanate glycosylation studies .

Structural Variants and Reactions

CompoundSynthesis MethodKey Features
ThiadiazolinesIodine cyclizationAntimicrobial activity
ThiosemicarbazonesAcid-catalyzed condensationAntioxidant properties
GuanidinesAlkylation + NH₃Potential bioactive agents

Scientific Research Applications

Drug Delivery Systems (DDS)

Gal-Ph-ITC has been investigated for its role in enhancing the efficacy of drug delivery systems, particularly through the conjugation with dendritic polymers.

  • Mechanism : The compound forms complexes with plasmid DNA (pDNA), protecting it from enzymatic degradation and facilitating cellular uptake. This property is crucial for non-viral gene delivery applications where efficient transfection is desired .
StudyFindings
Hirayama et al. (2021)Demonstrated that Gal-Ph-ITC conjugates improved gene transfer efficiency compared to traditional methods.
Arima et al. (2021)Highlighted the potential of Gal-Ph-ITC in enhancing endosomal escape mechanisms in cells, leading to higher transfection rates.

Immunology and Vaccine Development

The compound is being explored as an immunological adjuvant, enhancing the immune response to vaccines.

  • Application : Gal-Ph-ITC can be used to modify antigens, potentially improving their immunogenicity when used in dendritic cell vaccines .
ApplicationDescription
Dendritic Cell VaccinesGal-Ph-ITC-modified antigens may enhance dendritic cell activation and subsequent T-cell responses, crucial for effective vaccination strategies.

Bioconjugation Techniques

Gal-Ph-ITC serves as a versatile linker in bioconjugation processes, allowing for the attachment of various biomolecules.

  • Use Case : The compound can be utilized to create neoglycoproteins, which are important for studying protein interactions and developing targeted therapies .

Case Study 1: Gene Delivery Efficiency

In a comparative study focusing on gene delivery systems, researchers utilized Gal-Ph-ITC conjugates with PAMAM dendrimers. The results indicated that these conjugates significantly enhanced the transfection efficiency in NIH3T3 cells compared to controls.

Case Study 2: Vaccine Adjuvant Potential

A study assessing the immunogenicity of Gal-Ph-ITC-modified antigens found that these modifications led to a stronger immune response in animal models. This suggests potential applications in developing more effective vaccines against infectious diseases.

Mechanism of Action

The mechanism of action of beta-D-Galactopyranosylphenyl isothiocyanate involves its ability to form covalent bonds with nucleophilic groups in biomolecules. The isothiocyanate group reacts with amino groups in proteins, leading to the formation of stable thiourea linkages . This covalent modification can alter the function and activity of the target biomolecule, making it useful for various biochemical applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared functional groups (isothiocyanate/isocyanate) or industrial/thematic relevance:

Compound Name CAS Number Molecular Formula Functional Group(s) Primary Applications Reactivity Profile Toxicity
β-D-Galactopyranosylphenyl isothiocyanate 20721-62-4 C₁₃H₁₅NO₅S Isothiocyanate, glycosyl Glycoprotein labeling, biochemical assays Reacts with amines (e.g., lysine residues) Limited data; handle as irritant
Hexamethylene diisocyanate 822-06-0 C₈H₁₂N₂O₂ Diisocyanate (-NCO) Polyurethane production, adhesives Reacts with alcohols/amines (polymerization) Respiratory sensitizer; severe irritation
Toluene diisocyanate (mixed isomers) 26471-62-5 C₉H₆N₂O₂ Diisocyanate (-NCO) Foams, coatings, elastomers High reactivity with polyols Known carcinogen; respiratory hazards

Key Differences and Research Findings

Functional Groups and Reactivity: β-D-Galactopyranosylphenyl isothiocyanate contains an isothiocyanate group, which reacts selectively with primary amines (e.g., protein lysine residues) at neutral pH, making it ideal for bioconjugation . In contrast, isocyanates (e.g., hexamethylene diisocyanate) react more aggressively with alcohols and amines, often requiring catalysts for polymerization . The galactopyranosyl group in the target compound enhances hydrophilicity, enabling aqueous-phase reactions, whereas diisocyanates are typically hydrophobic and used in solvent-based systems .

Applications :

  • The target compound is niche in biochemical research , whereas diisocyanates are industrially dominant in polyurethane production. For example, toluene diisocyanate (TDI) is a key component in foam manufacturing .

Toxicity and Safety: Diisocyanates (e.g., hexamethylene and toluene) are classified as potent respiratory sensitizers and carcinogens, requiring strict industrial controls . β-D-Galactopyranosylphenyl isothiocyanate, while less studied, is handled as a laboratory irritant with precautions for skin/eye contact .

Regulatory and Nomenclature Challenges: Synonymous naming complicates regulatory compliance. For instance, "benzene, 1,3-diisocyanatomethyl" is a synonym for toluene diisocyanate, which must match CAS numbers in reporting . The target compound’s unambiguous CAS (20721-62-4) mitigates such issues .

Biological Activity

Beta-D-Galactopyranosylphenyl isothiocyanate (Gal-Ph-ITC) is a compound derived from the hydrolysis of glucosinolates, which are found in cruciferous vegetables. This compound has garnered attention due to its potential biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of Gal-Ph-ITC, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Gal-Ph-ITC exhibits several biological activities primarily through its interaction with cellular pathways. The following mechanisms have been identified:

  • Antioxidant Activity : Gal-Ph-ITC acts as an antioxidant, reducing oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage that can lead to cancer development.
  • Inhibition of Cell Proliferation : Studies indicate that Gal-Ph-ITC can inhibit the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, particularly in the G1 phase. This process is mediated through the downregulation of cyclin D1 and upregulation of p21, a cyclin-dependent kinase inhibitor.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and enhancing the expression of pro-apoptotic proteins such as Bax while reducing anti-apoptotic proteins like Bcl-2.
  • Modulation of Signaling Pathways : Gal-Ph-ITC influences several signaling pathways involved in cancer progression, including:
    • NF-kB Pathway : Inhibition of NF-kB leads to reduced expression of pro-inflammatory cytokines and survival factors.
    • Wnt/β-catenin Pathway : It suppresses this pathway, which is often aberrantly activated in cancers, thereby inhibiting tumor growth and metastasis.

Pharmacological Effects

The pharmacological profile of Gal-Ph-ITC suggests potential therapeutic applications:

Activity Effect References
AntioxidantReduces oxidative stress
AnticancerInhibits cell proliferation and induces apoptosis
Anti-inflammatoryModulates inflammatory responses
AntimicrobialExhibits bactericidal properties

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Gal-Ph-ITC in various biological contexts:

Q & A

Q. What are the established synthetic routes for beta-D-galactopyranosylphenyl isothiocyanate, and what purification methods ensure high yield and purity?

this compound is typically synthesized via thiophosgene treatment of a galactopyranosylphenyl amine intermediate, followed by oxidation of sulfide precursors using reagents like 2-iodoxybenzoic acid resin . Purification often involves column chromatography with silica gel or reverse-phase HPLC to remove unreacted intermediates. Yield optimization requires strict control of reaction temperature (0–4°C for thiophosgene reactions) and anhydrous conditions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms the glycosidic linkage and isothiocyanate group integrity. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight (C₁₃H₁₅NO₆S, MW 313.326). High-performance liquid chromatography (HPLC) with UV detection at 250–280 nm monitors purity (>95% required for biological assays) .

Q. How does the stability of this compound vary under different storage conditions?

The compound is hygroscopic and prone to hydrolysis in aqueous environments. Stability tests show degradation within 24 hours at room temperature in PBS (pH 7.4). Storage recommendations include lyophilization and storage at -20°C under argon, with desiccants to prevent moisture absorption .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the galactopyranosyl moiety to enhance target binding?

Substitutions on the galactopyranosyl ring, such as hydroxy or tetrahydropyran groups, improve binding to lectins or glycosidases. Computational docking studies (e.g., Molecular Operating Environment, MOE) suggest that bulky substituents at the C3 position increase steric hindrance, reducing non-specific interactions . Experimental validation involves synthesizing analogs and testing inhibition constants (Ki) via fluorescence polarization assays .

Q. How can molecular docking resolve discrepancies between in silico predictions and in vitro bioactivity data?

Discrepancies often arise from solvent effects or protein flexibility. To address this, use ensemble docking with multiple protein conformations (e.g., from molecular dynamics simulations) and include explicit water molecules in the binding site. Cross-validation with isothermal titration calorimetry (ITC) measures binding enthalpy/entropy to refine docking scores .

Q. What strategies mitigate conflicting reports on this compound’s cytotoxicity in mammalian cell lines?

Contradictory cytotoxicity data may stem from differences in cell permeability or metabolic degradation. Methodological solutions include:

  • Using flow cytometry with Annexin V-FITC/PI staining to distinguish apoptosis from necrosis .
  • Pre-treating cells with glutathione inhibitors (e.g., buthionine sulfoximine) to assess isothiocyanate-specific toxicity .

Methodological Best Practices

Q. Table 1: Key Parameters for Reproducible Synthesis

ParameterOptimal ConditionEvidence Source
Reaction Temperature0–4°C (thiophosgene step)
Purification MethodReverse-phase HPLC
Storage StabilityLyophilized, -20°C, argon

Q. Table 2: SAR Design Recommendations

Substituent PositionFunctional GroupObserved Effect
C3TetrahydropyranIncreased lectin affinity
C4AcetateEnhanced metabolic stability
Phenyl ringNitroReduced non-specific binding

Safety and Handling Guidelines

This compound shares reactivity concerns with other isothiocyanates. Use fume hoods for synthesis, and avoid skin contact (wear nitrile gloves, lab coat). Emergency protocols include immediate rinsing with 10% sodium bicarbonate for spills .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-D-Galactopyranosylphenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
beta-D-Galactopyranosylphenyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.